2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 7-hydroxycoumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antifungal and antibacterial activities are likely due to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A parent compound with known biological activities, including anticancer and antimicrobial properties.
Dihydroartemisinin-Coumarin Hybrids: These compounds exhibit potent anticancer activities and are synthesized using similar methodologies.
Uniqueness
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the 2-oxoethyl moiety
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13-7-8-17(9-14(13)2)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
KEZIXSUGUBOSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.